molecular formula C14H16O3 B14069659 5-Methoxy-3,6-dimethyl-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one CAS No. 101212-39-9

5-Methoxy-3,6-dimethyl-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one

Cat. No.: B14069659
CAS No.: 101212-39-9
M. Wt: 232.27 g/mol
InChI Key: BEZHJIVYVMPUBW-UHFFFAOYSA-N
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Description

“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” is a complex organic compound belonging to the isobenzofuranone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy ketones, followed by dehydration.

    Friedel-Crafts Acylation: Introducing acyl groups into aromatic rings using catalysts like AlCl₃.

    Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like KMnO₄ or CrO₃.

    Reduction: Reduction to alcohols or alkanes using reducing agents like LiAlH₄ or NaBH₄.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuranone: A simpler analog with similar core structure.

    5-Methoxyisobenzofuranone: A derivative with a methoxy group at the 5-position.

    3,6-Dimethylisobenzofuranone: A derivative with methyl groups at the 3- and 6-positions.

Uniqueness

“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

101212-39-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

5-methoxy-3,6-dimethyl-3-prop-2-enyl-2-benzofuran-1-one

InChI

InChI=1S/C14H16O3/c1-5-6-14(3)11-8-12(16-4)9(2)7-10(11)13(15)17-14/h5,7-8H,1,6H2,2-4H3

InChI Key

BEZHJIVYVMPUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(OC2=O)(C)CC=C

Origin of Product

United States

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